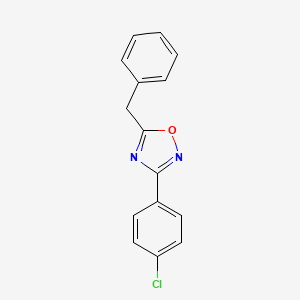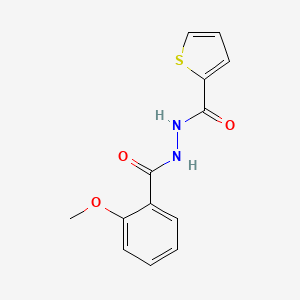![molecular formula C16H17NO3 B5776969 N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 6081-74-9](/img/structure/B5776969.png)
N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HPPA is a chemical compound that belongs to the class of acetamides. It has a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol. HPPA is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. It has been used in scientific research to investigate its potential applications in various fields.
Wirkmechanismus
HPPA exerts its biological effects by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids. It also interferes with the cell membrane integrity, leading to the disruption of the normal cellular functions. HPPA has been shown to exhibit potent cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
HPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. HPPA has also been shown to inhibit the replication of viruses like herpes simplex virus and human immunodeficiency virus. In addition, HPPA has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
HPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. HPPA is also soluble in organic solvents, making it easy to dissolve in various solutions. However, HPPA has some limitations for lab experiments. It is highly toxic and must be handled with care. HPPA also has poor water solubility, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on HPPA. One potential application is in the development of new antibacterial, antifungal, and antiviral agents. HPPA can also be further studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, future research can focus on developing new synthesis methods for HPPA that are more efficient and cost-effective.
In conclusion, HPPA is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized through a multistep process and has been studied for its antibacterial, antifungal, and antiviral properties. HPPA has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While HPPA has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on HPPA, including the development of new antibacterial, antifungal, and antiviral agents, and the study of its potential use in various diseases.
Synthesemethoden
HPPA can be synthesized through a multistep process. The first step involves the reaction of 2-methylphenol with paraformaldehyde in the presence of hydrochloric acid to form 2-(hydroxymethyl)phenol. The second step involves the reaction of 2-(hydroxymethyl)phenol with 2-bromoanisole in the presence of potassium carbonate to form 2-(2-methylphenoxy)phenol. The final step involves the reaction of 2-(2-methylphenoxy)phenol with chloroacetic acid in the presence of sodium hydroxide to form HPPA.
Wissenschaftliche Forschungsanwendungen
HPPA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antiviral properties. HPPA has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-2-5-9-15(12)20-11-16(19)17-14-8-4-3-7-13(14)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLGWXYZTUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358166 |
Source


|
| Record name | n-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(Hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
CAS RN |
6081-74-9 |
Source


|
| Record name | n-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)

![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)


![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)

![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)